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Compound of Interest

Compound Name: Sodium (R)-2-hydroxybutanoate

Cat. No.: B12945735

Get Quote

Executive Summary
Sodium (R)-2-hydroxybutanoate (also known as Sodium (R)-alpha-hydroxybutyrate) is a

critical chiral metabolite involved in glutathione biosynthesis and a validated early biomarker for

insulin resistance and impaired glucose tolerance (Gall et al., 2010).

Precise NMR characterization of this compound is challenging due to:

Structural Isomerism: High similarity to 3-hydroxybutyrate (ketone body) and sodium lactate.

Enantiomeric Identity: The (R) and (S) enantiomers are indistinguishable in standard achiral

solvents (D₂O).

pH Sensitivity: The chemical shift of the

-proton is highly sensitive to the ionization state of the carboxylate group.

This guide provides a definitive reference framework for identifying and validating the purity of

Sodium (R)-2-hydroxybutanoate, distinguishing it from its structural isomers and

enantiomers.
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Part 1: Structural Context & Signal Assignment
The Molecule[1]

IUPAC Name: Sodium (2R)-2-hydroxybutanoate

Formula: C₄H₇NaO₃

Key Feature: The hydroxyl group at the C2 (

) position creates a chiral center.

Reference Spectrum Data (D₂O, 298 K, pH 7.2)
The following data represents the consensus chemical shifts for the 2-hydroxybutyrate anion in

neutral aqueous solution (referenced to TSP at 0.00 ppm).

Position Group Type
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

C4 Methyl 0.93 Triplet (t)

C3 Methylene 1.60 – 1.78 Multiplet (m)
Complex (

)

C2 Methine 3.98 dd

Note on C2 Signal: The C2 methine proton often appears as a "pseudotriplet" at lower field

strengths (<400 MHz) but resolves into a distinct doublet of doublets (dd) at high field (>600

MHz) due to the diastereotopic nature of the adjacent C3 protons.

Comparative Analysis: Isomers
Differentiation from metabolic analogs is the most common analytical challenge.

vs. Sodium Lactate: Lactate lacks the C3 methylene group; its methyl signal is a doublet at

~1.33 ppm, whereas 2-HB is a triplet at ~0.93 ppm.
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vs. Sodium 3-Hydroxybutyrate: The hydroxyl is at C3. The methyl is a doublet (~1.19 ppm),

and the

-protons appear as a multiplet near 2.3 ppm.

Part 2: Visualizing the Identification Logic
The following decision tree illustrates the logic flow for distinguishing 2-HB from its primary

metabolic confounders using 1H NMR.

Unknown Sample Spectrum (D2O)

Analyze Methyl Region
(0.8 - 1.4 ppm)

Triplet Signal
(~0.93 ppm)

J ~ 7.4 Hz

Doublet Signal

J ~ 6-7 Hz

Check Alpha-Proton Region
(3.8 - 4.2 ppm)

Check Beta-Proton Region
(2.2 - 2.5 ppm)

CONFIRMED:
Lactate

(Methyl ~1.33 ppm)

No Beta Signal
Alpha at ~4.1 ppm

CONFIRMED:
2-Hydroxybutyrate

Signal present
(dd, ~3.98 ppm)

CONFIRMED:
3-Hydroxybutyrate
(Methyl ~1.19 ppm)

Multiplet present
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Caption: Logical workflow for distinguishing Sodium 2-hydroxybutanoate from Lactate and 3-

hydroxybutyrate based on methyl multiplicity and alpha/beta proton shifts.

Part 3: Experimental Protocols
Protocol A: Standard Purity Analysis (Achiral)
Objective: Confirm chemical structure and absence of organic impurities.

Sample Preparation:

Weigh 5–10 mg of Sodium (R)-2-hydroxybutanoate.

Dissolve in 600 µL of D₂O (99.9% D) containing 0.05% TSP (trimethylsilylpropanoic acid)

as an internal standard.

Critical Step: Adjust pH to 7.0–7.4 using dilute NaOD or DCl. The chemical shift of the

-proton (H2) shifts downfield significantly in acidic conditions (free acid form).

Acquisition Parameters:

Pulse Sequence: zg30 (standard 30° pulse) or noesypr1d (1D NOESY with presaturation)

to suppress the residual HDO signal.

Scans: 16–32.

Relaxation Delay (D1):

5 seconds (to ensure accurate integration of the carboxylate-adjacent protons).

Validation:

Integrate the Methyl triplet (set to 3.00).

Verify the Methine (H2) integrates to 1.00 (

0.05).

Verify the Methylene (H3) integrates to 2.00 (
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0.05).

Protocol B: Enantiomeric Purity Determination (Chiral)
Objective: Distinguish (R)-2-HB from (S)-2-HB. Note: In D₂O, enantiomers are magnetically

equivalent. A Chiral Solvating Agent (CSA) is required.

Reagent:(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Quinine (for aqueous

compatibility, though organic solvents are preferred for resolution).

Preferred Method: Use Quinine in Methanol-d4 or D₂O, or convert to the methyl ester and

use Eu(hfc)₃ in CDCl₃.

Direct Aqueous Method: Add 2 equivalents of

-Cyclodextrin to the D₂O sample.

Mechanism: The chiral host (

-cyclodextrin) forms transient diastereomeric complexes with the (R) and (S) enantiomers.

Observation:

Focus on the Methyl Triplet (0.93 ppm).

In a racemic mixture with

-cyclodextrin, the triplet will split into two overlapping triplets (or show broadening).

For pure (R)-enantiomer, the triplet remains sharp and singular, though slightly shifted.

Part 4: Troubleshooting & Artifacts

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12945735?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Artifact / Issue Cause Solution

C2 Signal Missing/Distorted
Water Suppression

(Presaturation)

The C2 signal (~3.98 ppm) is

close to the water resonance

(~4.7 ppm). If the presaturation

bandwidth is too wide, it will

attenuate the C2 signal. Use

excitation sculpting or narrow

bandwidth presaturation.

Shift Drifts (>0.1 ppm) pH Variation

The

-proton is pH-sensitive. If the

sample is acidic (pH < 5), the

C2 peak shifts downfield

toward 4.2 ppm. Buffer the

sample with phosphate buffer

in D₂O.

Extra Doublets 3-HB Contamination

Small doublets near 1.2 ppm

indicate contamination with 3-

hydroxybutyrate (a common

impurity in biological

synthesis).

Part 5: Advanced Visualization - Chiral Analysis
Workflow
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Caption: Experimental setup for verifying enantiomeric purity using Beta-Cyclodextrin as a

Chiral Solvating Agent in aqueous media.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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